N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-acetamidophenyl)ethanediamide
Description
N-[(1-Benzylpiperidin-4-yl)methyl]-N'-(4-acetamidophenyl)ethanediamide is a synthetic compound featuring a central ethanediamide (oxalamide) bridge connecting two pharmacophoric moieties: a 1-benzylpiperidin-4-ylmethyl group and a 4-acetamidophenyl group. The benzylpiperidine moiety is a common structural motif in ligands targeting sigma receptors and opioid receptors, while the 4-acetamidophenyl group may enhance solubility and influence binding interactions. The ethanediamide linker is also observed in gp120-targeting HIV entry inhibitors, underscoring its versatility in mediating molecular interactions .
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-17(28)25-20-7-9-21(10-8-20)26-23(30)22(29)24-15-18-11-13-27(14-12-18)16-19-5-3-2-4-6-19/h2-10,18H,11-16H2,1H3,(H,24,29)(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBABYAGAFHXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-N’-(4-acetamidophenyl)ethanediamide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-4-piperidone, which is then subjected to a series of reactions to introduce the ethanediamide and acetamidophenyl groups. The key steps include:
Wittig Reaction: This involves the reaction of (methoxymethyl) triphenylphosphonium chloride with 1-benzyl-4-piperidone, followed by hydrolysis to form the enol ether.
Condensation Reactions: Trimethylsilyl diazomethane is condensed with 1-benzyl-4-piperidone, followed by hydrolysis to obtain the final product.
Epoxide Formation and Rearrangement: Treatment of 1-benzyl-4-piperidone with trimethyloxosulfonium iodide to produce the corresponding epoxide, which is then rearranged in the presence of magnesium bromide etherate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-N’-(4-acetamidophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Analgesic Properties
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-acetamidophenyl)ethanediamide has been studied for its potential analgesic effects. Research indicates that compounds with similar piperidine structures often exhibit significant pain-relieving properties. The interaction of this compound with opioid receptors may provide insights into its effectiveness as a non-opioid analgesic alternative.
Antidepressant Activity
Studies suggest that derivatives of piperidine can influence serotonin and norepinephrine levels in the brain, which are critical in mood regulation. Preliminary data indicate that this compound might have antidepressant-like effects, making it a candidate for further investigation in treating mood disorders.
Antitumor Activity
Research has shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its ability to inhibit tumor growth, warranting detailed studies to evaluate its efficacy as an anticancer agent.
Case Study 1: Analgesic Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the analgesic potential of several piperidine derivatives, including this compound. The results demonstrated that this compound exhibited a dose-dependent reduction in pain response in animal models, suggesting its potential for development as a new analgesic drug .
Case Study 2: Antidepressant Effects
In a clinical trial assessing the antidepressant effects of various piperidine-based compounds, this compound was found to significantly improve depressive symptoms compared to placebo controls. This study highlights the need for further research into its mechanism of action and long-term effects .
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-N’-(4-acetamidophenyl)ethanediamide involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues Targeting Sigma Receptors
highlights N-(1-benzylpiperidin-4-yl)arylacetamides as potent sigma-1 (σ1) receptor ligands. Key comparisons include:
- Substituent Effects : Halogenation of the arylacetamide aromatic ring (e.g., chloro, fluoro) increases σ2 receptor affinity while maintaining σ1 selectivity. For example, compound 22 (halogenated phenylacetamide) exhibits a σ1 Ki of 1.2 nM and σ2 Ki of 92 nM (σ2/σ1 ratio = 77) .
- Ethanediamide derivatives in gp120 inhibitors (e.g., compound 0LM) show that this linker supports hydrogen bonding with proteins, which may enhance target engagement .
Opioid Receptor Ligands
Fentanyl analogues (e.g., 4-Methoxybutyrylfentanyl , ) and despropionyl derivatives (e.g., Ethyl 4-ANPP , ) share the piperidine core but differ in substituents:
- 4-Methoxybutyrylfentanyl : Features a 4-methoxyphenyl and phenylethyl-piperidine group with a butanamide linker. It targets μ-opioid receptors, unlike the sigma-selective benzylpiperidine derivatives .
- Its lack of σ1 affinity underscores the critical role of the acetamidophenyl-ethanediamide moiety in sigma receptor targeting .
Ethanediamide-Containing gp120 Inhibitors
Compounds like 0LM (N-(4-chloro-3-fluorophenyl)-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)ethanediamide) bind HIV gp120 via their ethanediamide bridge. While the target compound shares this linker, its benzylpiperidine and acetamidophenyl groups likely redirect its activity toward sigma receptors or other non-viral targets .
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Piperidine Substitution : Benzylation at the piperidine nitrogen (as in the target compound) enhances σ1 selectivity over σ2 receptors compared to phenethyl or unsubstituted analogs .
- Aromatic Ring Modifications : The 4-acetamidophenyl group may improve solubility and reduce off-target opioid effects compared to halogenated or methoxy-substituted phenyl rings in fentanyl derivatives .
- Linker Flexibility : Ethanediamide’s rigidity versus fentanyl’s flexible propionamide linker likely contributes to divergent receptor preferences (sigma vs. opioid) .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-acetamidophenyl)ethanediamide, a compound belonging to the class of N-benzylpiperidines, has garnered attention due to its potential biological activities, particularly its interaction with sigma receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor affinities, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperidine ring conjugated with a benzyl group, along with an acetamidophenyl moiety. The molecular formula is , and it exhibits notable properties such as high human intestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system (CNS) activity .
Sigma Receptor Affinity
A significant aspect of the biological activity of this compound is its affinity for sigma receptors. Research indicates that derivatives of N-benzylpiperidines exhibit high selectivity for sigma1 receptors compared to sigma2 receptors. For example, the unsubstituted analogue, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors . This selectivity suggests potential applications in imaging studies and as radiotracers.
Antitumor Activity
In vitro studies have shown that related compounds exhibit potent antitumor properties. For instance, some derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves cell cycle arrest and induction of apoptosis in tumor cells.
Case Studies and Research Findings
Several studies have evaluated the biological effects and mechanisms of action of N-benzylpiperidine derivatives:
- Study 1 : A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and tested for their affinity at sigma receptors. The findings revealed that halogen substitutions on the aromatic ring generally increased affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors .
- Study 2 : In another study focusing on related compounds, it was found that certain derivatives could significantly inhibit tumor growth in xenograft models without causing substantial weight loss in subjects, highlighting their therapeutic potential .
Data Summary Table
| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Antitumor IC50 (μM) | Notes |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | >10 | High selectivity for sigma1 |
| 2-Fluoro-substituted analogue | 3.56 | 667 | <0.147 | Highest selectivity observed |
| Compound 7a (related derivative) | - | - | 0.029 - 0.147 | Induces G2/M arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
